2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride
Overview
Description
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride is a chemical compound with the molecular formula C8H15ClN2. It is typically found in the form of a white crystalline powder and is known for its solubility in water and various organic solvents such as methanol and ethanol . This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
The synthesis of 2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride involves several steps:
Reaction of Cyclohexanone with Hydrogen Cyanide: Cyclohexanone reacts with hydrogen cyanide to form cyclohexylpropanenitrile.
Amination: Cyclohexylpropanenitrile is then reacted with ammonia to produce 2-(trans-4-Aminocyclohexyl)acetonitrile.
Formation of Hydrochloride Salt: Finally, 2-(trans-4-Aminocyclohexyl)acetonitrile is treated with hydrochloric acid to yield this compound.
Chemical Reactions Analysis
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the amino group or other functional groups are replaced by different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions.
Major Products: The major products formed depend on the type of reaction and conditions used.
Mechanism of Action
The mechanism of action of 2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as
Properties
IUPAC Name |
2-(4-aminocyclohexyl)acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h7-8H,1-5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCCBMZCSWIUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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